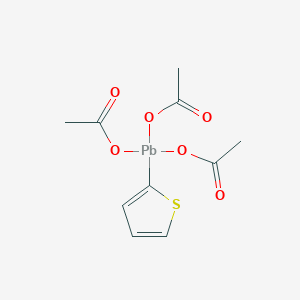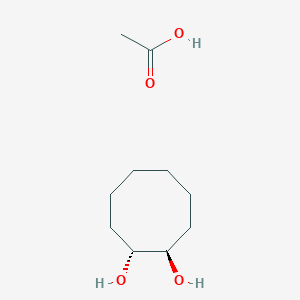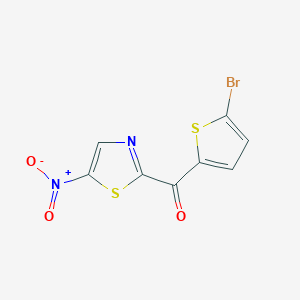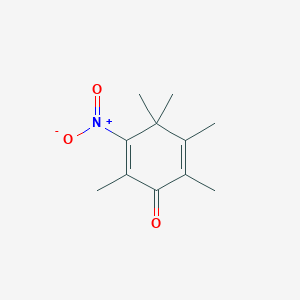
2,3,4,4,6-Pentamethyl-5-nitrocyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,4,6-Pentamethyl-5-nitrocyclohexa-2,5-dien-1-one is an organic compound characterized by a cyclohexadienone ring structure with multiple methyl groups and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4,6-Pentamethyl-5-nitrocyclohexa-2,5-dien-1-one typically involves the nitration of a suitable precursor, such as a pentamethylcyclohexadienone derivative. The nitration process can be carried out using a nitrating agent like nitric acid in the presence of a solvent such as acetone . The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired product with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,3,4,4,6-Pentamethyl-5-nitrocyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinones, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,4,4,6-Pentamethyl-5-nitrocyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in nitration reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,4,6-Pentamethyl-5-nitrocyclohexa-2,5-dien-1-one involves its ability to undergo electrophilic aromatic substitution reactions. The nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce functional groups at specific positions on the ring.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dienone: This compound is similar in structure but contains bromine atoms instead of methyl groups.
Cyclohexane, 1,2,3,4,5-pentamethyl: This compound lacks the nitro group and has a fully saturated ring structure.
Uniqueness
2,3,4,4,6-Pentamethyl-5-nitrocyclohexa-2,5-dien-1-one is unique due to the presence of both multiple methyl groups and a nitro group on the cyclohexadienone ring
Properties
CAS No. |
50785-69-8 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2,3,4,4,6-pentamethyl-5-nitrocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C11H15NO3/c1-6-8(3)11(4,5)10(12(14)15)7(2)9(6)13/h1-5H3 |
InChI Key |
LXDLNPGOCPXPIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(C1=O)C)[N+](=O)[O-])(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


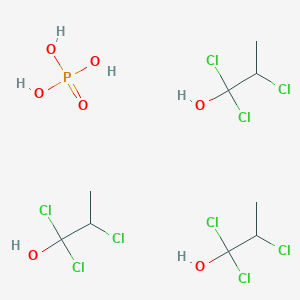
![Trichloro[2-(2-ethenylphenyl)ethyl]silane](/img/structure/B14647953.png)
![Triethyl[(1-ethynylcyclohexyl)oxy]silane](/img/structure/B14647962.png)

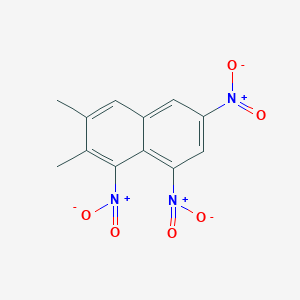

![4-[[4,6-Bis(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B14647986.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14647990.png)
![4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B14648004.png)

